molecular formula C12H10Cl2N2O B2818495 5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one CAS No. 339009-11-9

5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B2818495
CAS No.: 339009-11-9
M. Wt: 269.13
InChI Key: CHAJSJZVWTXBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one ( 339009-11-9) is a high-purity chemical compound with the molecular formula C12H10Cl2N2O and a molecular weight of 269.13 g/mol. This dihydropyridin-2-one derivative is a key synthetic intermediate for constructing complex molecules in medicinal chemistry. Its core structure is part of a class of compounds investigated for significant biological activities. Recent scientific studies highlight that similar 1,2-dihydropyridin-4(1H)-one derivatives exhibit potent anti-proliferative effects against human leukemia cell lines (CCRF-CEM) and demonstrate selective antibacterial activity against Gram-positive (e.g., Bacillus subtilis ) and Gram-negative bacteria (e.g., Escherichia coli ) . The mechanism of action for this compound class is under investigation but is believed to involve interaction with specific enzymatic targets and pathways, leading to the disruption of cellular processes in cancer and bacterial cells . Researchers value this compound for developing novel therapeutic agents, particularly in oncology and infectious disease research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-amino-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c13-10-3-1-8(5-11(10)14)6-16-7-9(15)2-4-12(16)17/h1-5,7H,6,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAJSJZVWTXBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=CC2=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorobenzyl chloride with 2-pyridone in the presence of a base, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyridinone compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C13H12Cl2N2O
  • Molecular Weight : 285.15 g/mol
  • IUPAC Name : 5-amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has shown efficacy against breast cancer cell lines by inhibiting cell proliferation and promoting cell cycle arrest.

Anti-inflammatory Effects

This compound has also been noted for its anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor kappa B (NF-kB), which plays a crucial role in inflammatory responses.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of several derivatives of dihydropyridine compounds, including this compound. The results indicated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Mechanisms

In another study documented in Cancer Letters, the compound was tested on various cancer cell lines. It was found to significantly reduce viability in prostate cancer cells through the activation of caspase-dependent apoptosis pathways. The study highlighted the compound's ability to modulate gene expression related to apoptosis and cell cycle regulation.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessNotable Findings
AntimicrobialHighEffective against Staphylococcus aureus
AnticancerModerateInduces apoptosis in prostate cancer cells
Anti-inflammatoryHighInhibits NF-kB activation

Mechanism of Action

The mechanism of action of 5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one with structurally related dihydropyridin-2-one derivatives:

Compound Name Substituent Group Molecular Weight (g/mol) Key Differences/Effects Suppliers
This compound 3,4-Dichlorophenylmethyl 285.13 High halogen density; potential for strong hydrophobic/receptor interactions. 6
5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one 2-Chlorophenylmethyl 250.69 Reduced steric hindrance; altered electronic effects due to ortho-chloro substitution. 4
5-Amino-1-[(2,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one 2,4-Difluorophenylmethyl 252.23 Increased electronegativity; potential for hydrogen bonding vs. hydrophobic interactions. 1
5-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one 3-Methylbutyl 196.27 Aliphatic chain reduces aromatic interactions; increased lipophilicity. 1

Key Observations :

This aligns with the design of sigma receptor ligands like BD 1008, where halogenated aryl groups improve target affinity .

Aliphatic vs. Aromatic Substituents : The 3-methylbutyl variant lacks aromaticity, which could diminish interactions with π-π stacking domains in proteins but improve membrane permeability.

Pharmacological Implications
  • Receptor Selectivity : The 3,4-dichlorophenylmethyl group is structurally analogous to BD 1008, a sigma-1 receptor ligand. This suggests that the target compound might interact with sigma receptors, though experimental validation is required .

Biological Activity

5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one is a compound that has attracted attention due to its potential biological activities and therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₁₂H₁₀Cl₂N₂O
  • Molecular Weight : 269.12 g/mol
  • CAS Number : 477853-03-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activity, particularly in the context of neurotransmitter systems, which may have implications for neurological disorders.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell growth.
Cell LineIC50 (µM)Effect
MCF-7 (Breast)15Inhibition of growth
HeLa (Cervical)10Induction of apoptosis
A549 (Lung)20Cell cycle arrest

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It appears to protect neuronal cells from damage induced by oxidative stress and excitotoxicity:

  • In Vivo Studies : Animal models have demonstrated that administration of this compound can reduce neuronal damage in models of stroke and neurodegeneration.

Case Studies

  • Study on Neuroprotection : A study conducted on rat models of ischemic stroke showed that treatment with this compound resulted in a significant reduction in infarct size and improvement in neurological scores compared to controls.
  • Anticancer Research : In a recent investigation involving human cancer cell lines, the compound exhibited potent anticancer activity by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.

Q & A

Q. What are the common synthetic routes for 5-amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step protocols, including nucleophilic substitution and cyclization. For example, analogous dihydropyridinone derivatives are synthesized using reagents like N,N-dimethylformamide (DMF) as a solvent and bases such as potassium carbonate to control pH and temperature (70–90°C). Reaction time (6–12 hours) and stoichiometric ratios (e.g., 1:1.2 for amine:alkylating agent) are critical for minimizing side products. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. A buffer system (e.g., 15.4 g ammonium acetate in 1 L water, pH adjusted to 6.5 with acetic acid) ensures peak resolution. Structural confirmation requires 1^1H/13^13C NMR (DMSO-d₆ as solvent) and high-resolution mass spectrometry (HRMS). Cross-validate spectral data with computational tools like ACD/Labs or ChemDraw to resolve ambiguities in dihydropyridinone tautomerism .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by storing samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and track changes in absorbance ratios (e.g., 220 nm vs. 280 nm). Use kinetic modeling (Arrhenius equation) to predict shelf life. Note that halogenated analogs are prone to photodegradation; thus, amber glass vials and inert atmospheres (N₂) are advised .

Advanced Research Questions

Q. What strategies optimize regioselectivity in derivatizing the dihydropyridinone core for structure-activity relationship (SAR) studies?

Methodological Answer: Employ directed ortho-metalation (DoM) with lithium amides to functionalize the 3,4-dichlorophenyl moiety. For example, use LDA (lithium diisopropylamide) at −78°C in THF to introduce electrophiles (e.g., aldehydes or ketones). Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining. Computational docking (e.g., AutoDock Vina) can predict binding affinities of derivatives to biological targets, guiding SAR prioritization .

Q. How can contradictory spectroscopic data (e.g., 1^11H NMR splitting patterns) be resolved for this compound?

Methodological Answer: Contradictions often arise from tautomeric equilibria or solvent-induced shifts. Record NMR spectra in multiple solvents (CDCl₃, DMSO-d₆) and temperatures (25°C vs. 60°C). Use 2D NMR (COSY, HSQC) to assign coupling constants and distinguish between keto-enol tautomers. Compare results with density functional theory (DFT)-calculated chemical shifts (Gaussian 16, B3LYP/6-31G* basis set) to validate assignments .

Q. What experimental designs mitigate interference from residual solvents or byproducts in biological assays?

Methodological Answer: Residual solvents (e.g., DMF) can skew enzyme inhibition assays. Pre-treat samples via lyophilization or solid-phase extraction (C18 cartridges). Quantify impurities using gas chromatography (GC) with flame ionization detection. For in vitro studies, include solvent-only controls and normalize activity data to corrected purity values (≥95% by HPLC). Document lot-to-lot variability in supplementary materials .

Q. How do electronic effects of the 3,4-dichlorophenyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing chlorine atoms enhance electrophilicity at the para position, facilitating Suzuki-Miyaura couplings. Optimize conditions with Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and aryl boronic acids (1.2 equiv) in toluene/water (3:1) at 80°C. Use Hammett σ constants to predict substituent effects on reaction rates. Characterize cross-coupled products via X-ray crystallography to confirm regiochemistry .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer: Discrepancies may stem from pharmacokinetic factors (e.g., poor oral bioavailability). Perform ADMET profiling: measure logP (octanol/water partition) via shake-flask method, and assess metabolic stability in liver microsomes. Use PBPK modeling (GastroPlus) to simulate in vivo exposure. Cross-reference with tissue distribution studies (LC-MS/MS) to identify accumulation sites .

Q. What statistical methods are appropriate for analyzing dose-response curves with high variability?

Methodological Answer: Apply nonlinear regression (four-parameter logistic model) in GraphPad Prism. Use replicate-averaged data (n ≥ 3) and report 95% confidence intervals for EC₅₀ values. For outliers, perform Grubbs’ test (α = 0.05) and exclude if justified. Bootstrap resampling (1,000 iterations) can assess robustness of fitted parameters .

Q. How can researchers validate computational predictions of this compound’s binding mode to a target protein?

Methodological Answer: Perform molecular dynamics (MD) simulations (AMBER or GROMACS) over 100 ns to assess docking poses. Compare root-mean-square deviation (RMSD) trajectories of ligand-protein complexes. Validate with mutagenesis studies: alanine-scanning of predicted binding residues (e.g., Lys123, Asp89) should disrupt activity. Surface plasmon resonance (SPR) can measure binding kinetics (kₐₙ, kₒff) for correlation with simulation data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.